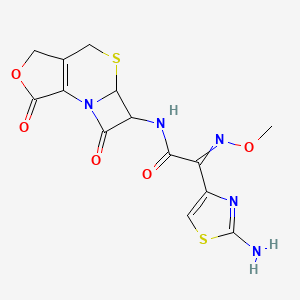

3-Desacetyl Cefotaxime lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H13N5O5S2 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |

InChI |

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20) |

InChI Key |

MCSWUKXFFGUOQE-UHFFFAOYSA-N |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Formation of 3-Desacetyl Cefotaxime Lactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotaxime, a third-generation cephalosporin antibiotic, undergoes degradation to form various products, including the inactive 3-desacetyl cefotaxime lactone. This transformation proceeds through an intermediate, 3-desacetyl cefotaxime, and is particularly favored under acidic conditions. The formation of this lactone is a critical consideration in the stability, formulation, and clinical efficacy of cefotaxime. This guide provides a comprehensive overview of the chemical mechanism of lactone formation, quantitative data on the degradation kinetics, detailed experimental protocols for its analysis, and visual representations of the key pathways.

The Chemical Pathway: From Cefotaxime to its Lactone

The degradation of cefotaxime to this compound is a two-step process:

-

Deacetylation: Cefotaxime is first hydrolyzed to 3-desacetyl cefotaxime. This reaction involves the cleavage of the acetyl group at the C-3 position of the cephem nucleus.

-

Intramolecular Cyclization (Lactonization): The resulting 3-desacetyl cefotaxime, which possesses a hydroxymethyl group at the C-3 position, undergoes an intramolecular cyclization to form the stable five-membered lactone ring. This reaction is essentially an internal esterification.

The overall transformation can be visualized as follows:

Detailed Mechanism of Lactonization

The formation of the lactone from 3-desacetyl cefotaxime is an acid-catalyzed intramolecular cyclization. The presence of an acid catalyst protonates the carboxylic acid group of the cephem nucleus, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 3-hydroxymethyl side chain.

The proposed mechanism involves the following steps:

-

Protonation of the Carboxylic Acid: The carboxylic acid group at C-4 of the dihydrothiazine ring is protonated by an acid catalyst (H⁺).

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 3-hydroxymethyl group attacks the electrophilic carbonyl carbon of the protonated carboxylic acid.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the former carboxyl group.

-

Elimination of Water: A molecule of water is eliminated, and the carbonyl group is reformed.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final lactone product.

This intricate process is visually detailed in the signaling pathway diagram below.

Quantitative Data on Cefotaxime Degradation

The stability of cefotaxime is significantly influenced by pH and temperature. While specific kinetic data for the lactonization step is not extensively reported, studies on the overall degradation of cefotaxime provide valuable insights. The degradation generally follows pseudo-first-order kinetics.

| Condition | Parameter | Value | Reference |

| pH Influence | Optimal Stability pH Range | 4.3 - 6.2 | [Not explicitly cited] |

| Lactone Formation | Favored in highly acidic medium | [1] | |

| Temperature Influence | Stability at 5°C | Stable for up to 5 days | [Not explicitly cited] |

| Stability at 25°C | Stable for up to 24 hours | [Not explicitly cited] | |

| Stability at 45°C | Stable for up to 2 hours | [Not explicitly cited] |

Experimental Protocols

The analysis of cefotaxime and its degradation products, including the 3-desacetyl lactone, is predominantly carried out using High-Performance Liquid Chromatography (HPLC).

HPLC Method for the Quantification of Cefotaxime and its Degradation Products

This section outlines a typical reversed-phase HPLC method suitable for separating and quantifying cefotaxime, 3-desacetyl cefotaxime, and the lactone.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of phosphate buffer and methanol. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

Sample Preparation:

-

Standard Solutions: Prepare stock solutions of cefotaxime, 3-desacetyl cefotaxime, and this compound reference standards in the mobile phase. Prepare a series of working standard solutions by serial dilution of the stock solutions to construct a calibration curve.

-

Sample Solutions: Degrade a known concentration of cefotaxime solution under acidic conditions (e.g., by adding a small amount of hydrochloric acid) and heating to generate the degradation products. Neutralize the sample before injection. For biological samples, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is typically required.

Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

The workflow for a typical degradation study is as follows:

Conclusion

The formation of this compound is a significant degradation pathway for cefotaxime, particularly in acidic environments. Understanding the mechanism of its formation and having robust analytical methods for its quantification are crucial for ensuring the quality, stability, and efficacy of cefotaxime-based pharmaceutical products. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important antibiotic. Further research to elucidate the precise kinetics of the lactonization step would be beneficial for developing more accurate stability models for cefotaxime.

References

Physicochemical Properties of 3-Desacetyl Cefotaxime Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] Cefotaxime is metabolized in the liver via deacetylation to form desacetylcefotaxime, which is an active metabolite.[3] This active metabolite can be further metabolized to the inactive this compound.[3] The formation of this lactone is particularly favored in highly acidic environments.[1] Understanding the physicochemical properties of this lactone is crucial for several reasons: it serves as an impurity marker for Cefotaxime sodium, its presence can impact the overall efficacy and safety profile of the parent drug, and its characteristics are important for the development of stable pharmaceutical formulations and accurate analytical methods.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione | [2] |

| Synonyms | Deacetylcefotaxime lactone, Cefotaxime impurity E | [2][4] |

| CAS Number | 66340-33-8 | [1][2][5][6] |

| Chemical Formula | C₁₄H₁₃N₅O₅S₂ | [1][5] |

| Molecular Weight | 395.41 g/mol | [1][5][6] |

| Appearance | White to off-white or pale yellow solid | [5][7] |

| Melting Point | >220°C (decomposes) | [7] |

| Solubility | Soluble in DMSO (125 mg/mL) | [5][8] |

| pKa | Not experimentally determined in literature; expected to have an acidic proton on the thiazole ring. | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1][5] |

Signaling and Formation Pathway

The formation of this compound is a critical step in the metabolic and degradation pathway of Cefotaxime. The following diagram illustrates this process.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol is adapted from general pharmacopeial methods for determining the melting point of pharmaceutical compounds.[5][9]

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (sealed at one end).

-

Thermometer calibrated to a traceable standard.

Procedure:

-

Sample Preparation: The this compound sample should be finely powdered and dried in a desiccator over silica gel for 24 hours to remove any residual moisture.

-

Capillary Loading: A small amount of the dried powder is introduced into a capillary tube and packed down to form a compact column of 2.5-3.5 mm in height.[5]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the substance begins to melt (the point of collapse) and the temperature at which the substance is completely liquid (the clear point) are recorded as the melting range. Given that the substance decomposes, the temperature at which decomposition is observed should be noted.[5][9]

-

pKa Determination (Potentiometric Titration)

This protocol describes a general method for determining the acid dissociation constant (pKa) of a sparingly soluble drug substance.[2][6]

Apparatus:

-

Potentiometer with a calibrated pH electrode.

-

Magnetic stirrer and stir bar.

-

Burette for titrant delivery.

-

Reaction vessel.

Reagents:

-

This compound sample.

-

Standardized 0.1 M hydrochloric acid (HCl).

-

Standardized 0.1 M sodium hydroxide (NaOH).

-

Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.

-

High-purity water.

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable co-solvent system if solubility in water is low. The final concentration should be around 1 mM.[2]

-

Titration:

-

The sample solution is placed in the reaction vessel with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is acidified to approximately pH 2 with 0.1 M HCl.[2]

-

The solution is then titrated with standardized 0.1 M NaOH, added in small increments.

-

The pH is recorded after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the acidic functional group has been neutralized.[10]

-

The experiment should be repeated at least three times to ensure reproducibility.[2]

-

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis of Cefotaxime and its degradation products, including the lactone.[11][12]

Apparatus:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade).

-

Ammonium acetate buffer (pH 6.8).

-

High-purity water.

-

This compound reference standard.

Chromatographic Conditions:

-

Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 85:15 v/v).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase and serially diluted to create a series of calibration standards.

-

Sample Preparation: The sample containing the lactone is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The peak corresponding to the lactone is identified by its retention time compared to the standard. Quantification can be performed by comparing the peak area of the sample to the calibration curve generated from the standards.

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of this compound.

References

- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thinksrs.com [thinksrs.com]

- 6. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmapure.co.uk [pharmapure.co.uk]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. drugfuture.com [drugfuture.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 3-Desacetyl Cefotaxime Lactone

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-desacetyl cefotaxime lactone, an active metabolite and significant degradation product of the third-generation cephalosporin antibiotic, cefotaxime. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Introduction

This compound is a crucial compound for understanding the metabolism and stability of cefotaxime. Its formation involves the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine ring of cefotaxime, followed by an intramolecular cyclization to form a lactone ring. This process is particularly relevant under acidic conditions.[1][2] Accurate synthesis and characterization of this lactone are essential for various research applications, including its use as an analytical standard for impurity profiling in pharmaceutical formulations.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled acid-catalyzed degradation of cefotaxime sodium salt. The reaction proceeds in two main steps: deacetylation and subsequent intramolecular lactonization.

Synthesis Workflow

References

- 1. Frontiers | Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry [frontiersin.org]

- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 3-Desacetylcefotaxime Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin, is a widely utilized antibiotic in clinical practice. Upon administration, it undergoes metabolism, primarily in the liver, to form its main active metabolite, 3-desacetylcefotaxime. This metabolite itself possesses notable antibacterial activity and contributes to the overall therapeutic effect of the parent drug.[1][2] A further step in the metabolic cascade is the conversion of 3-desacetylcefotaxime into 3-desacetylcefotaxime lactone. This technical guide provides a comprehensive overview of the in vitro biological activity of this lactone, summarizing the available data, outlining relevant experimental protocols, and illustrating the key metabolic and experimental pathways.

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver via esterases to 3-desacetylcefotaxime. This active metabolite is subsequently converted to the inactive 3-desacetylcefotaxime lactone.[3] This metabolic process is a critical consideration in understanding the pharmacokinetics and overall antimicrobial effect of cefotaxime.

Caption: Metabolic pathway of Cefotaxime.

In Vitro Biological Activity

Direct quantitative data on the in vitro biological activity of 3-desacetylcefotaxime lactone is limited in the available scientific literature. The lactone is generally considered to be a microbiologically inactive metabolite.[3] The primary focus of in vitro studies has been on its precursor, 3-desacetylcefotaxime, which exhibits a broad spectrum of antibacterial activity, albeit generally four- to eightfold less potent than cefotaxime.[4]

Activity of 3-Desacetylcefotaxime

While the lactone is considered inactive, understanding the activity of its immediate precursor is essential for context. 3-Desacetylcefotaxime has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[5] Notably, it can act synergistically or additively with cefotaxime, enhancing the overall antibacterial effect.[2]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for 3-desacetylcefotaxime against various bacterial species.

| Bacterial Species | 3-Desacetylcefotaxime MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.20 - 0.39 | [6] |

| Streptococcus agalactiae | 0.20 - 0.39 | [6] |

| Haemophilus influenzae | 0.12 - 0.5 | [3] |

| Escherichia coli | 0.5 - 4 | [3] |

| Klebsiella pneumoniae | Lower than cefoperazone & ceftazidime | [7] |

| Pseudomonas cepacia | Lower than cefoperazone & ceftazidime | [7] |

| Staphylococcus aureus | 4 - 32 | [3] |

| Morganella morganii | Higher than cefoperazone & ceftazidime | [7] |

| Enterobacter cloacae | Higher than cefoperazone & ceftazidime | [7] |

| Pseudomonas aeruginosa | Higher than cefoperazone & ceftazidime | [7] |

| Bacteroides fragilis | >64 | [3] |

Experimental Protocols

The in vitro biological activity of antimicrobial agents is primarily assessed through susceptibility testing. The following are standard methodologies that would be employed to determine the activity of 3-desacetylcefotaxime lactone.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Workflow for MIC Determination:

Caption: Workflow for MIC determination.

Detailed Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of 3-desacetylcefotaxime lactone is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay:

Caption: Workflow for Time-Kill Assay.

Detailed Protocol:

-

Preparation: A logarithmic phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: The test compound (3-desacetylcefotaxime lactone) is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the compound is also included.

-

Sampling: The cultures are incubated at 35-37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quantification: Serial dilutions of each aliquot are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Conclusion

The available evidence indicates that 3-desacetylcefotaxime lactone is a microbiologically inactive metabolite of cefotaxime. While its precursor, 3-desacetylcefotaxime, possesses significant antibacterial activity and contributes to the overall efficacy of cefotaxime, the lactone form does not appear to play a direct role in bacterial inhibition. Further research focusing specifically on the in vitro and in vivo effects of the purified lactone would be necessary to definitively confirm its biological activity profile. The experimental protocols outlined in this guide provide a framework for any future investigations into the antimicrobial properties of this and other cephalosporin metabolites.

References

- 1. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [MICs and MBCs of cefotaxime, desacetylcefotaxime and ceftriaxone against four principal bacteria causing meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Degradation of Cefotaxime to its Lactone Derivative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous degradation of the third-generation cephalosporin antibiotic, Cefotaxime, with a particular focus on the formation of its lactone derivative. This document delves into the chemical pathways, influential factors, and analytical methodologies pertinent to this degradation process, offering valuable insights for researchers, scientists, and professionals involved in drug development and stability studies.

Introduction

Cefotaxime, a widely utilized β-lactam antibiotic, is susceptible to degradation in aqueous solutions, a process that can impact its therapeutic efficacy and potentially lead to the formation of less active or inactive byproducts.[1][2] A key degradation pathway involves the initial hydrolysis of the acetyl group at the C-3 position to form desacetylcefotaxime. This intermediate can then undergo further degradation, including the intramolecular cyclization to form a lactone derivative, particularly under acidic conditions.[1][3] Understanding the kinetics and mechanisms of this degradation is crucial for defining optimal storage conditions, formulation development, and ensuring the quality and stability of Cefotaxime-containing pharmaceutical products.

Degradation Pathway of Cefotaxime

The spontaneous degradation of Cefotaxime in an aqueous environment is a multi-step process. The primary reactions involved are the cleavage of the β-lactam ring and the deacetylation at the C-3 position.[1][4] The formation of the lactone derivative is a subsequent step following deacetylation.

The overall degradation scheme can be summarized as follows:

-

Deacetylation: Cefotaxime is first hydrolyzed to desacetylcefotaxime. This reaction can be influenced by pH and temperature.

-

Lactonization: In an acidic medium, the deacetylated derivative readily undergoes intramolecular cyclization to form the inactive desacetylcefotaxime lactone.[1][3]

-

β-Lactam Ring Cleavage: Concurrently, the β-lactam ring of Cefotaxime can be hydrolyzed, leading to a loss of antibacterial activity. This process is catalyzed by both hydrogen and hydroxide ions.[4]

Below is a diagram illustrating the degradation pathway of Cefotaxime leading to the formation of the lactone derivative.

Factors Influencing Degradation

Several factors have a significant impact on the rate and extent of Cefotaxime degradation.

-

pH: The stability of Cefotaxime is highly pH-dependent. The optimal stability is observed in the pH range of 4.3 to 6.5.[5][6] In strongly acidic or alkaline conditions, the degradation is accelerated.[1] Specifically, the formation of the lactone from the deacetylated derivative is facilitated in a highly acidic medium.[1][3]

-

Temperature: Elevated temperatures increase the rate of Cefotaxime degradation.[7][8] Stability studies have shown that Cefotaxime solutions are significantly more stable at refrigerated temperatures (5°C) compared to room temperature (25°C) or higher temperatures (45°C).[7][8][9]

-

Buffer Systems: The composition of the buffer system can also influence the degradation rate. Carbonate and borate buffers have been found to increase the degradation rates of Cefotaxime, while acetate buffer appears to decrease the rate of degradation.[1]

Quantitative Data on Cefotaxime Stability

The stability of Cefotaxime has been quantitatively assessed under various conditions. The following tables summarize the available data on its degradation.

Table 1: Stability of Cefotaxime Sodium (100mg/ml) in Aqueous Solution at Different Temperatures

| Temperature | Time to >10% Degradation | Reference |

| 5°C | > 5 days | [7][8] |

| 25°C | 24 - 48 hours | [7][8] |

| 45°C | ~ 2 hours | [7][8] |

Table 2: Degradation of Cefotaxime Sodium at Different Temperatures over Time

| Sampling Time | Amount of Drug Remaining (%) at 5°C | Amount of Drug Remaining (%) at 25°C | Amount of Drug Remaining (%) at 45°C | Reference |

| 1 hour | 98.99 | 96.97 | 94.95 | [7] |

| 2 hours | 97.98 | 96.97 | 91.92 | [7] |

| 4 hours | 95.96 | 94.95 | 87.88 | [7] |

| 7 hours | 95.96 | 93.94 | 82.83 | [7] |

| 24 hours | 94.95 | 91.92 | 71.72 | [7] |

| 72 hours | 94.95 | 88.89 | - | [7] |

| 120 hours | 91.92 | 82.83 | - | [7] |

Note: The degradation rate constants and activation energies have been reported to be calculated in several studies, but the specific values were not available in the provided search results.

Experimental Protocols

The study of Cefotaxime degradation and the quantification of its degradation products are primarily conducted using chromatographic techniques.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[10]

General Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of Cefotaxime sodium in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[10]

-

Acidic Degradation: To an aliquot of the stock solution, add a solution of a strong acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 80°C for 6 hours).[11] Neutralize the solution before analysis.

-

Alkaline Degradation: To another aliquot, add a solution of a strong base (e.g., 0.1 N NaOH) and allow it to stand at room temperature or heat. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).[2]

-

Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures.

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

-

Analysis: Analyze the stressed samples using a stability-indicating method, such as HPLC or HPTLC, to separate and quantify the degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

References

- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. | Semantic Scholar [semanticscholar.org]

- 4. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of cefotaxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

The Metabolic Journey of Cefotaxime: A Deep Dive into its Biosynthesis and Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is not solely dependent on the parent drug but is significantly influenced by its biotransformation into active and inactive metabolites. This technical guide provides a comprehensive exploration of the biosynthesis of Cefotaxime metabolites, detailing the metabolic pathways, enzymatic processes, and analytical methodologies for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined to facilitate further research in this domain.

Cefotaxime Metabolism: A Hepatic Affair

The primary site of Cefotaxime metabolism is the liver, where it undergoes a series of enzymatic reactions.[1][2][3][4] The metabolic cascade is initiated by the hydrolysis of the acetyl group at the C-3 position of the Cefotaxime molecule. This initial and crucial step is catalyzed by carboxylesterases, a family of enzymes abundant in the liver.[5][6][7][8]

The Key Players: Carboxylesterases

Human carboxylesterases, particularly hCE1 and hCE2, are the primary enzymes responsible for the deacetylation of Cefotaxime.[5][6] hCE1 is predominantly expressed in the liver, while hCE2 is found in high concentrations in the intestine.[5][6] The action of these esterases leads to the formation of the main and microbiologically active metabolite, desacetylcefotaxime.[3][9]

The Metabolic Pathway of Cefotaxime

The metabolic journey of Cefotaxime does not end with the formation of desacetylcefotaxime. This active metabolite can be further transformed into other derivatives. The established metabolic pathway is as follows:

Cefotaxime → Desacetylcefotaxime → Desacetylcefotaxime Lactone → Metabolites M2 and M3 [1][2][3][4][10]

Desacetylcefotaxime undergoes intramolecular cyclization to form an inactive lactone.[10] Subsequently, two other metabolites, designated as M2 and M3, are formed.[1][2][3][4][10] While M2 and M3 are typically found in urine, they have been detected in the plasma and bile of nephrectomized rats, suggesting their formation is more prominent when renal excretion is impaired.[1][2][3][4][10] The exact structures of M2 and M3 are not as well-characterized as desacetylcefotaxime.

Figure 1: Metabolic Pathway of Cefotaxime.

Quantitative Analysis of Cefotaxime and its Metabolites

The pharmacokinetic profile of Cefotaxime and its metabolites has been extensively studied. The following tables summarize key quantitative data from various studies, providing a comparative overview of their concentrations and pharmacokinetic parameters in different biological matrices.

Table 1: Pharmacokinetic Parameters of Cefotaxime and its Metabolites in Healthy Adults

| Parameter | Cefotaxime | Desacetylcefotaxime | Metabolite M2 | Metabolite M3 | Reference(s) |

| Terminal Half-life (t½) | 0.92 - 1.65 hours | 0.83 - 2.3 hours | ~2.2 hours | ~2.2 hours | [11][12] |

| Plasma Clearance | 249 - 288 mL/min | 744 ± 226 mL/min | - | - | [11] |

| Renal Clearance | 151 - 177 mL/min | - | - | - | [11] |

| Volume of Distribution | 23.3 - 31.3 L | 56 ± 24 L | - | - | [11] |

| Urinary Excretion (% of dose) | 54 ± 6% | 19 ± 4% | 6.5 ± 0.7% | 5.5 ± 0.7% | [11] |

Table 2: Concentrations of Cefotaxime and Desacetylcefotaxime in Clinical Samples

| Biological Matrix | Cefotaxime Concentration | Desacetylcefotaxime Concentration | Condition/Time Point | Reference(s) |

| Plasma (after 3g IV dose) | 2.0 ± 1.0 mg/L | 3.9 ± 1.8 mg/L | Simultaneous with abscess sample | [2][3] |

| Brain Abscess | 1.9 ± 1.7 mg/L | 4.0 ± 2.2 mg/L | Various times after dosing | [2][3] |

| Cerebrospinal Fluid (Meningitis) | 0.8 - 6.4 mg/L | 0.5 - 5.4 mg/L | 3 hours post-infusion | [13] |

Table 3: Pharmacokinetics in a Paediatric Population with Renal Dysfunction

| Creatinine Clearance (CLCR) | Cefotaxime Total Body Clearance (mL/min/1.73 m²) | Desacetylcefotaxime Renal Clearance (mL/min/1.73 m²) | Desacetylcefotaxime Elimination Half-life (hours) | Reference(s) |

| Group I (>80 mL/min/1.73 m²) | 158.1 ± 38.8 | 146.4 ± 71.4 | 2.04 ± 0.39 | [14] |

| Group II (30-80 mL/min/1.73 m²) | 118.3 ± 50.8 | 64.5 ± 32.1 | 3.87 ± 1.93 | [14] |

| Group III (<30 mL/min/1.73 m²) | 84.8 ± 11.7 | 14.4 ± 8.7 | 6.19 ± 3.22 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cefotaxime metabolism.

Protocol 1: Determination of Cefotaxime and Desacetylcefotaxime in Plasma by HPLC

This protocol is based on established high-performance liquid chromatography (HPLC) methods for the simultaneous quantification of Cefotaxime and its primary metabolite.[1][15]

1. Sample Preparation:

-

To 1 mL of plasma, add a protein precipitation agent (e.g., chloroform-acetone mixture or propanol-2).[1][16]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Separate the supernatant. For some methods, the aqueous phase is freeze-dried and reconstituted in the mobile phase.[1] For others, the supernatant is extracted with a chloroform and isoamyl alcohol mixture, and the aqueous phase is injected.[16]

2. HPLC System and Conditions:

-

Column: Reversed-phase C18 column (e.g., Lichrosorb RP-8).[9][16]

-

Mobile Phase: A mixture of a buffer (e.g., phosphoric acid or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[9][17][18] The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Detection: UV detection at a wavelength of 254 nm or 262 nm.[15][19]

-

Internal Standard: Cephaloridine can be used as an internal standard.[16]

3. Calibration and Quantification:

-

Prepare a series of calibration standards of Cefotaxime and desacetylcefotaxime of known concentrations in blank plasma.

-

Process the standards and samples as described in the sample preparation step.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentrations of Cefotaxime and desacetylcefotaxime in the unknown samples by interpolating from the calibration curve.

Figure 2: Workflow for HPLC Analysis of Cefotaxime.

Protocol 2: In Vitro Metabolism of Cefotaxime using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Cefotaxime in a controlled in vitro environment using human liver microsomes (HLMs).[20][21][22][23][24]

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube or a 96-well plate, combine the following reagents on ice:

-

Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (e.g., 0.5 mg protein/mL final concentration)

-

Cefotaxime (at a specific concentration, e.g., 1-25 µM)

-

2. Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction mixture at 37°C with shaking.

3. Time-Point Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 10, 20, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Stop the reaction immediately by adding a cold quenching solution, such as acetonitrile, often containing an internal standard for subsequent analysis.

4. Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analyze the supernatant for the disappearance of the parent drug (Cefotaxime) and the formation of metabolites (e.g., desacetylcefotaxime) using a validated analytical method like LC-MS/MS.

5. Data Analysis:

-

Determine the rate of metabolism by plotting the concentration of Cefotaxime against time.

-

Calculate pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Figure 3: Workflow for In Vitro Metabolism Study.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime and desacetylcefotaxime against a bacterial isolate, following CLSI guidelines.[19][25]

1. Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from a fresh agar plate.

-

Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Antibiotic Dilution:

-

Prepare stock solutions of Cefotaxime and desacetylcefotaxime.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

4. MIC Determination:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The biosynthesis of Cefotaxime metabolites is a well-defined process, primarily occurring in the liver and initiated by carboxylesterases. The resulting main metabolite, desacetylcefotaxime, retains antibacterial activity and contributes to the overall therapeutic effect of the parent drug. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of these metabolites is crucial for optimizing dosing regimens, especially in specific patient populations such as those with renal impairment. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling further investigation into the intricate metabolism of Cefotaxime and its clinical implications. The structured presentation of quantitative data and the visual representation of metabolic and experimental workflows aim to facilitate a deeper understanding and future advancements in the field of antimicrobial drug development.

References

- 1. Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penetration of cefotaxime and desacetylcefotaxime into brain abscesses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penetration of cefotaxime and desacetylcefotaxime into brain abscesses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The human pharmacokinetics of cefotaxime and its metabolites and the role of renal tubular secretion on their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of cefotaxime in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concentrations of cefotaxime and the desacetyl metabolite in serum and CSF of patients with meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. africaresearchconnects.com [africaresearchconnects.com]

- 16. login.medscape.com [login.medscape.com]

- 17. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. rfppl.co.in [rfppl.co.in]

- 19. benchchem.com [benchchem.com]

- 20. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. mercell.com [mercell.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Stability of 3-Desacetyl Cefotaxime Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl cefotaxime lactone is a significant degradation product of the third-generation cephalosporin antibiotic, cefotaxime. The formation of this lactone is a critical factor in determining the stability and shelf-life of cefotaxime-containing pharmaceutical products. An understanding of its chemical structure and stability profile is paramount for the development of stable formulations and accurate analytical methods. This technical guide provides a comprehensive overview of the chemical structure, formation pathways, and stability of this compound, supported by experimental data and detailed methodologies.

Chemical Structure and Properties

This compound is a tricyclic compound formed via an intramolecular cyclization of desacetylcefotaxime, the primary active metabolite of cefotaxime.

Chemical Formula: C₁₄H₁₃N₅O₅S₂[1][2]

Molecular Weight: 395.41 g/mol [1][2]

IUPAC Name: (5aR,6R)-6-[[(2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][3][4]thiazine-1,7(4H)-dione[1]

The structure is characterized by the presence of a β-lactam ring fused to a dihydrothiazine ring, which is further fused to a furanone ring, forming the lactone moiety. This lactonization process results in the loss of antibacterial activity.

Formation Pathway

The formation of this compound is a key step in the degradation cascade of cefotaxime. The pathway involves two primary steps:

-

Deacetylation: Cefotaxime undergoes hydrolysis of the acetyl group at the C-3 position to form desacetylcefotaxime. This reaction can be enzymatically mediated in vivo or occur chemically under various pH and temperature conditions.

-

Lactonization: Desacetylcefotaxime subsequently undergoes intramolecular cyclization to form the inactive lactone. This process is particularly favored in acidic conditions.[5]

Degradation pathway of Cefotaxime to its lactone derivative.

Stability Profile

The stability of this compound is influenced by several factors, primarily pH and temperature. While extensive quantitative data on the isolated lactone is limited in publicly available literature, the degradation kinetics of its parent compound, cefotaxime, provide significant insights into the conditions favoring lactone formation and its subsequent stability.

Studies on cefotaxime sodium have shown that its degradation is pH-dependent. The maximum stability of cefotaxime is observed in the pH range of 4.5 to 6.5.[6] In highly acidic medium, the formation of the desacetylated derivative and its subsequent conversion to the lactone is a prominent degradation pathway.[5]

Table 1: Summary of Cefotaxime Stability and Lactone Formation

| Condition | Observation | Reference |

| Acidic pH (e.g., 1.9) | Promotes the formation of desacetylcefotaxime and its subsequent conversion to the lactone. | [5] |

| Neutral pH (e.g., 4.0) | Slower degradation of cefotaxime. | [5] |

| Alkaline pH (e.g., 9.0) | Base-catalyzed hydrolysis of the β-lactam ring is a major degradation pathway for cefotaxime. | [5] |

| Elevated Temperature | Accelerates the degradation of cefotaxime across all pH ranges. | [7] |

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A general protocol for the forced degradation of a cephalosporin like cefotaxime to generate degradation products, including the lactone, is outlined below.

Objective: To generate degradation products of a drug substance under various stress conditions to understand its stability and to facilitate the development of a stability-indicating assay.

Materials:

-

Drug substance (e.g., Cefotaxime Sodium)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Constant temperature bath/oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period. Withdraw samples at different time points, neutralize with an appropriate base, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize with an appropriate acid, and dilute for analysis.

-

Oxidative Degradation: Dissolve the drug substance in a solution of H₂O₂ (e.g., 3%) and keep at room temperature. Monitor the degradation over time by withdrawing and analyzing samples.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80-100 °C). Also, prepare a solution of the drug substance and expose it to heat.

-

Photodegradation: Expose the drug substance, both in solid form and in solution, to light in a photostability chamber according to ICH guidelines.

Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products, including this compound.

Objective: To develop and validate an HPLC method capable of resolving the active pharmaceutical ingredient (API) from all potential degradation products.

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where both the parent drug and the degradation products have significant absorbance (e.g., 254 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the method can separate the main peak from all degradation product peaks, often confirmed using a photodiode array (PDA) detector for peak purity analysis.

Conclusion

This compound is a critical degradation product of cefotaxime, formed primarily through deacetylation followed by intramolecular cyclization, a process favored under acidic conditions. Its formation leads to a loss of antibacterial activity, highlighting the importance of understanding its stability profile for the development of robust cefotaxime formulations. While specific quantitative stability data for the isolated lactone is not extensively available, the principles of forced degradation studies and the application of stability-indicating HPLC methods provide the necessary tools for researchers and drug development professionals to assess and control its formation in pharmaceutical products. Further research focusing on the degradation kinetics of the isolated lactone would be beneficial for a more complete understanding of its stability characteristics.

References

- 1. Cefotaxime Related Compound E USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 2. [Cefotaxime Related Compound E (15 mg) ((Z)-2-(2-aminothiazol-4-yl)-N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(methoxyimino)acetamide)] - CAS [66340-33-8] [store.usp.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide on the In Vivo Pharmacokinetics of 3-Desacetylcefotaxime Lactone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the in vivo pharmacokinetics related to 3-desacetylcefotaxime lactone, a key metabolite of the third-generation cephalosporin antibiotic, cefotaxime. The document details the metabolic pathway leading to the lactone's formation, summarizes the pharmacokinetic properties of its direct precursor, and outlines the experimental methodologies used in such studies.

Introduction and Metabolic Pathway

Cefotaxime (CTX) is a widely used antibiotic that undergoes significant metabolism in vivo. The primary metabolic pathway involves deacetylation to form desacetylcefotaxime (des-CTX), a metabolite that retains antibacterial activity. This active metabolite is subsequently converted into the inactive 3-desacetylcefotaxime lactone.[1][2] Understanding this pathway is critical for fully characterizing the disposition and clearance of cefotaxime.

The metabolic cascade primarily occurs in the liver and follows a sequential conversion.[1] While des-CTX contributes to the overall therapeutic effect, the formation of the lactone represents a step towards inactivation and eventual elimination of the drug. The complete pathway involves further degradation of the lactone into other inactive metabolites, referred to as M2 and M3, which are then excreted.[1][2]

Pharmacokinetic Data

Direct quantitative pharmacokinetic data for 3-desacetylcefotaxime lactone is not extensively reported in the literature. Therefore, this section summarizes the key pharmacokinetic parameters for its immediate, biologically active precursor, desacetylcefotaxime (des-CTX) . These data provide critical insight into the formation kinetics of the lactone.

Table 1: Pharmacokinetic Parameters of Desacetylcefotaxime in Humans

| Population | Parameter | Value | Citation |

| Healthy Volunteers | Elimination Half-Life (t½) | 2.3 ± 0.4 h | [3] |

| True Half-Life (t½) | 0.83 ± 0.23 h | [3] | |

| Plasma Clearance (CL) | 744 ± 226 mL/min | [3] | |

| Volume of Distribution (Vd) | 56 ± 24 L | [3] | |

| Patients with Liver Disease | Elimination Half-Life (t½) | 7.1 - 13.4 h | [4] |

| Area Under the Curve (AUC) | 72 - 128 µg·h/mL | [4] | |

| Elderly Patients (66-93 yrs) | Terminal Half-Life (t½) | 2.6 h (mean) | [5] |

| Infants on ECMO | Elimination Half-Life (t½) | 5.4 h (median) | [6] |

| Clearance (CL) | 1.46 L/h (median) | [6] | |

| Volume of Distribution (Vd) | 11.0 L (median) | [6] | |

| Infants/Children with Meningitis | Elimination Half-Life (t½) | 2.1 h (mean) | [7] |

| Peak Serum Concentration (Cmax) | 21.6 µg/mL | [7] |

Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Animal Models

| Species | Dose & Route | Parameter | Value | Citation |

| Rat | 100 mg/kg IV (as Cefotaxime) | Elimination Half-Life (t½) | 53 min | [8] |

| Peak Plasma Concentration (Cmax) | 74.4 µg/mL | [8] | ||

| Time to Peak (Tmax) | 35 min | [8] | ||

| Area Under the Curve (AUC) | 7.2 mg·min/mL | [8] | ||

| Rat | 50 mg/kg IV | Elimination Half-Life (t½) | ~36 min | [8] |

| Volume of Distribution (VTss) | 125 mL/kg (total) | [8] | ||

| Clearance (CLs) | 2.7 mL/min/kg (total) | [8] | ||

| Neonatal Pony Foals | Single IV Dose (as Cefotaxime) | Elimination Half-Life (t½) | 1.69 h | [9] |

Experimental Protocols

The determination of pharmacokinetic parameters for cefotaxime and its metabolites relies on a standardized workflow involving animal models, precise dosing, systematic sample collection, and robust bioanalytical quantification.

A. In Vivo Study Design

-

Animal Models : Studies commonly employ rat models to investigate the disposition of cefotaxime and its metabolites.[8] Other models may include dogs, rabbits, or larger animals like horses and buffalo calves depending on the research question.[1][9][10]

-

Housing and Acclimation : Animals are housed in controlled environments (temperature, humidity, light-dark cycle) with free access to food and water. An acclimation period is necessary before the study begins.[11]

-

Drug Administration : Cefotaxime is typically administered as a single intravenous (i.v.) bolus or infusion to study its distribution and elimination without absorption variables.[8] Intramuscular (i.m.) routes are also used to assess absorption kinetics.[3] Doses are calculated based on the animal's body weight.

-

Sample Collection :

-

Blood : Serial blood samples are collected at predefined time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). For small animals like rats, this often requires cannulation of an artery or vein.

-

Urine : Urine can be collected over intervals (e.g., 0-6h, 6-12h, 12-24h) using metabolic cages to determine the extent of renal excretion.[10]

-

Sample Handling : Blood is collected in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged to separate plasma, which is then stored at -20°C or -80°C until analysis.

-

B. Bioanalytical Methodology

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the simultaneous quantification of cefotaxime and its metabolites in biological matrices.[12][13][14]

-

Sample Preparation : To remove interfering substances, plasma or urine samples undergo a protein precipitation step. This is commonly achieved by adding an organic solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.[13]

-

Chromatographic Separation :

-

Column : A reverse-phase column (e.g., C8 or C18) is typically used for separation.[12][13]

-

Mobile Phase : The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), often run in a gradient or isocratic mode.[12]

-

Detection : Ultraviolet (UV) detection is the most common method, with the wavelength set to capture the absorbance of the compounds of interest (e.g., 270 nm or 310 nm).[12][15]

-

-

Quantification : The concentration of each analyte (cefotaxime, des-CTX) is determined by comparing the peak area from the sample chromatogram to a standard curve generated from samples with known concentrations of the analytes. The lower limit of quantification is often around 0.3 µg/mL.[12]

Conclusion

The in vivo disposition of 3-desacetylcefotaxime lactone is defined by its position as a downstream, inactive product in the metabolic cascade of cefotaxime. While direct pharmacokinetic studies on the lactone are scarce, a robust understanding can be derived from the well-characterized kinetics of its active precursor, desacetylcefotaxime. The conversion from the active desacetyl metabolite to the inactive lactone is a key step in the drug's detoxification and elimination pathway. The experimental protocols outlined provide a framework for conducting rigorous preclinical studies to further investigate the pharmacokinetics of cephalosporin metabolites. Future research focusing on the development of specific and sensitive assays for the lactone could provide a more complete picture of its formation and elimination kinetics.

References

- 1. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acquirepublications.org [acquirepublications.org]

- 3. The human pharmacokinetics of cefotaxime and its metabolites and the role of renal tubular secretion on their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic modelling of cefotaxime and desacetylcefotaxime--a population study in 25 elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Cefotaxime and Desacetylcefotaxime in Infants during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of cefotaxime in neonatal pony foals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subcutaneous pharmacokinetics and dosage regimen of cefotaxime in buffalo calves (Bubalus bubalis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Critical Review of Analytical Methods for Quantification of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repositorio.unesp.br [repositorio.unesp.br]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Desacetyl Cefotaxime Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The formation of this lactone, particularly under acidic conditions, represents a critical quality attribute to be monitored during the manufacturing process, formulation development, and stability testing of Cefotaxime-containing drug products. Its presence can indicate product degradation and potentially impact efficacy and safety.

These application notes provide detailed methodologies for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be stability-indicating, ensuring the separation and quantification of the lactone from the active pharmaceutical ingredient (API) and other related substances.

Degradation Pathway of Cefotaxime

Cefotaxime undergoes deacetylation to form its primary active metabolite, desacetylcefotaxime. This metabolite can then undergo intramolecular cyclization, especially in acidic environments, to form the inactive this compound.[1] Understanding this pathway is crucial for developing and validating stability-indicating analytical methods.

Caption: Degradation pathway of Cefotaxime to this compound.

Analytical Methods

Two primary analytical techniques are detailed for the robust detection and quantification of this compound: a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method.

Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and stability testing of Cefotaxime and its related substances, including the this compound. The method is designed to separate the lactone from Cefotaxime and its primary metabolite, desacetylcefotaxime.

Experimental Workflow

Caption: Experimental workflow for HPLC-UV analysis.

Protocol:

| Parameter | Condition |

| Chromatographic Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.0-6.5) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized for ideal separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm or 254 nm[2] |

| Injection Volume | 20 µL |

| Diluent | Mobile phase or a mixture of water and acetonitrile |

Quantitative Data Summary (Illustrative)

| Parameter | Cefotaxime | Desacetylcefotaxime | This compound |

| Retention Time (min) | ~5.5 | ~3.8 | ~7.2 |

| Linearity (r²) | >0.999 | >0.999 | >0.998 |

| LOD (µg/mL) | 0.05 | 0.08 | 0.1 |

| LOQ (µg/mL) | 0.15 | 0.24 | 0.3 |

| Accuracy (% Recovery) | 98-102 | 97-103 | 95-105 |

| Precision (%RSD) | <2.0 | <2.0 | <2.5 |

Note: The above quantitative data is illustrative and should be established during method validation in a specific laboratory setting.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the detection of trace levels of this compound, particularly in biological matrices or in early-stage stability studies where degradation levels are low.

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol:

| Parameter | Condition |

| Chromatographic Column | C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Spectrometer | Triple quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Illustrative)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cefotaxime | 456.1 | 396.1 | 15 |

| Desacetylcefotaxime | 414.1 | 354.1 | 18 |

| This compound | 396.1 | 154.1 | 20 |

Quantitative Data Summary (Illustrative)

| Parameter | This compound |

| Linearity (r²) | >0.995 |

| LOD (ng/mL) | 0.1 |

| LOQ (ng/mL) | 0.5 |

| Accuracy (% Recovery) | 90-110 |

| Precision (%RSD) | <10 |

Note: The above quantitative data is illustrative and should be established during method validation in a specific laboratory setting.

Conclusion

The provided HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS providing higher sensitivity for trace-level analysis. Adherence to the detailed protocols and proper method validation are essential for obtaining accurate and reproducible results, ensuring the quality and stability of Cefotaxime drug products.

References

HPLC-UV method for 3-Desacetyl Cefotaxime lactone quantification

An HPLC-UV method has been developed for the quantification of 3-Desacetyl Cefotaxime Lactone, a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible quantification in various sample matrices.

Application Note

Introduction

Cefotaxime is a widely used antibiotic that undergoes metabolism to form several compounds, including the active metabolite 3-desacetylcefotaxime and its subsequent degradation product, 3-desacetylcefotaxime lactone. The quantification of this lactone is crucial for pharmacokinetic studies, stability testing of pharmaceutical formulations, and understanding the overall disposition of Cefotaxime in biological systems. The described High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection offers a reliable and sensitive approach for this purpose.

Chromatographic Conditions

The separation is achieved on a reversed-phase C18 column with a gradient elution profile. The mobile phase consists of a mixture of phosphate buffer and acetonitrile, ensuring optimal resolution of the lactone from Cefotaxime and other related substances. UV detection is performed at a wavelength that provides adequate sensitivity for the analyte of interest.

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) have been established to ensure reliable measurement at low concentrations.

Quantitative Data Summary

| Parameter | Result |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Retention Time | Approximately 4.5 minutes |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Cefotaxime Sodium reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase A (Aqueous):

-

Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.5 with orthophosphoric acid.

-

Filter the solution through a 0.45 µm membrane filter.

Mobile Phase B (Organic):

-

Acetonitrile (100%)

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Working Standard Solutions:

-

Prepare a series of working standard solutions by appropriate dilution of the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 0.15 µg/mL to 20 µg/mL).

Sample Preparation (for drug formulation):

-

Accurately weigh a portion of the powdered formulation equivalent to 10 mg of Cefotaxime.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of the 50:50 mobile phase mixture and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the same mixture.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution as described in the table below

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 40 | 60 |

| 12.0 | 40 | 60 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Visualizations

Caption: Experimental workflow for HPLC-UV analysis.

Caption: Method development and validation process.

Application Note: High-Throughput Analysis of Cefotaxime and its Metabolites using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of cefotaxime and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cefotaxime, a third-generation cephalosporin antibiotic, undergoes metabolism in the body, primarily forming desacetylcefotaxime, which also possesses antibacterial activity.[1][2][3] Subsequent metabolism leads to the formation of an inactive lactone and other degradation products.[1][2][3][4][5] Accurate and sensitive measurement of both the parent drug and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is optimized for researchers, scientists, and drug development professionals, offering a robust and reliable analytical procedure.

Introduction

Cefotaxime is a widely used broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[4] Its efficacy is influenced by its metabolic fate. The primary metabolic pathway involves the deacetylation of cefotaxime to form desacetylcefotaxime.[1][2][3] This active metabolite is further converted to an inactive desacetylcefotaxime lactone.[1][2][3][5] Two additional inactive metabolites, designated as M2 and M3, have also been identified in urine.[1][2][3] The liver is the primary site for these metabolic transformations.[1][2][3] Understanding the concentration profiles of cefotaxime and its metabolites is essential for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological samples.

Metabolic Pathway of Cefotaxime

The metabolic degradation of cefotaxime follows a sequential pathway, initiated by the hydrolysis of the acetyl group to form desacetylcefotaxime. This is followed by lactonization and further degradation.

Experimental Workflow

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. A simple protein precipitation step is employed for sample cleanup, followed by analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Protocols

Sample Preparation (Plasma)

-

To a 2.8 µL aliquot of plasma, add a suitable internal standard (e.g., deuterated cefotaxime).[6]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography

-

System: UHPLC system[6]

-

Column: Kinetex C8 (100 x 2.1 mm) or equivalent[6]

-

Mobile Phase A: Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution is typically used for optimal separation.

-

Flow Rate: 0.4 mL/min[7]

-

Injection Volume: 1 µL[7]

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), positive mode[6][8][9]

-

Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the mass spectrometric parameters for the analysis of cefotaxime and its primary metabolite, desacetylcefotaxime.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cefotaxime | 455.9 | 125.0 |

| Desacetylcefotaxime | 414.0 | 299.1 |

| Cefotaxime-d3 (IS) | 459.1 | 399.1 |

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

A summary of analytical performance characteristics is provided below.

| Analyte | Linear Range | Precision (% RSD) | Accuracy (%) |

| Cefotaxime | 0.5 - 500 mg/L | < 7.3 | 95 - 105 |

| Desacetylcefotaxime | 0.2 - 10 mg/L | < 9.5 | 96.5 - 103.5 |

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of cefotaxime and desacetylcefotaxime in plasma.[6] The simple sample preparation procedure and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. This method can be readily adapted for use with other biological matrices with appropriate validation.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the analysis of cefotaxime and its metabolites. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in pharmacokinetic studies and drug development. The use of Graphviz diagrams for visualizing the metabolic pathway and experimental workflow enhances the clarity and understanding of the analytical process.

References

- 1. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]